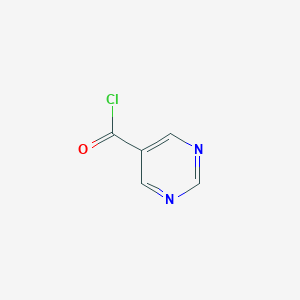

5-PYRIMIDINECARBONYL CHLORIDE

Beschreibung

Academic Significance of Pyrimidine (B1678525) Derivatives in Organic and Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself. Its most famous role is as a core component of the nucleobases cytosine, thymine, and uracil (B121893), which form the fundamental building blocks of the nucleic acids DNA and RNA. ias.ac.in This biological ubiquity is a primary reason for the intense interest from medicinal and organic chemists. ias.ac.in The structural motif of pyrimidine is present in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), further highlighting its importance in biological systems.

Beyond their natural roles, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities. guidechem.com This has led to their classification as "privileged scaffolds" in drug discovery, meaning the pyrimidine core can be readily modified to interact with a diverse range of biological targets. guidechem.comchemicalbook.com Consequently, pyrimidine-based compounds have been successfully developed into a multitude of therapeutic agents, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. ias.ac.inguidechem.com The ability of the pyrimidine ring's nitrogen atoms to form crucial hydrogen bonds with biological receptors often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. guidechem.com

Overview of 5-PYRIMIDINECARBONYL CHLORIDE as a Key Synthetic Intermediate

This compound is an acyl chloride derivative of pyrimidine. The presence of the highly reactive carbonyl chloride group (-COCl) at the 5-position makes it an exceptionally useful synthetic intermediate. This reactivity is primarily exploited in nucleophilic acyl substitution reactions, where the chlorine atom is readily replaced by a nucleophile, forming a stable covalent bond.

The compound is typically synthesized by the chlorination of its corresponding carboxylic acid, pyrimidine-5-carboxylic acid, using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This process is efficient and suitable for producing high-purity material for further synthetic applications.

The primary utility of this compound lies in its ability to acylate a wide variety of nucleophiles. Key reactions include:

Amide Formation: Reaction with primary or secondary amines to form pyrimidine-5-carboxamides. This is one of the most common applications, as the resulting amide functionality is a key feature in many biologically active molecules. researchgate.net

Ester Formation: Reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine, to yield pyrimidine-5-carboxylates (esters).

Thioester Formation: Reaction with thiols to produce pyrimidine-5-carbothioates (thioesters).

A specific research example highlighting its utility is the synthesis of 5-pyrimidinyl-1,2,4-oxadiazole derivatives, which was achieved by reacting this compound with substituted benzamidoximes. arctomsci.com This demonstrates its role in constructing more complex heterocyclic systems. Its unique reactivity profile, dictated by the electronic properties and position of the carbonyl chloride group, makes it a distinct and valuable tool for chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40929-48-4 | arctomsci.comacmec.com.cnbldpharm.com |

| Molecular Formula | C₅H₃ClN₂O | arctomsci.comacmec.com.cnbldpharm.com |

| Molecular Weight | 142.54 g/mol | acmec.com.cnbldpharm.com |

| Class | Acyl Chloride | bldpharm.com |

Table 2: Synthetic Applications of this compound

| Reactant | Product Class | Significance/Application | Source(s) |

| Amines (R-NH₂) | Pyrimidine-5-carboxamides | Core structures in many potential therapeutic agents, including Syk tyrosine kinase inhibitors. | google.com |

| Alcohols (R-OH) | Pyrimidine-5-carboxylates | Synthesis of ester-containing pyrimidine derivatives. | |

| Thiols (R-SH) | Pyrimidine-5-carbothioates | Creation of thioester-linked pyrimidine compounds. | |

| Substituted Benzamidoximes | 5-Pyrimidinyl-1,2,4-oxadiazoles | Construction of complex, multi-ring heterocyclic systems. | arctomsci.com |

Current Research Landscape and Emerging Trends in Pyrimidine Chemistry

The field of pyrimidine chemistry is dynamic and continues to expand, driven by the search for novel therapeutics and materials. A significant portion of current research focuses on oncology, with many efforts directed toward the development of pyrimidine-based protein kinase inhibitors. rsc.org Kinases like EGFR, B-Raf, and JAK are crucial regulators of cell signaling that are often dysregulated in cancer, making them prime targets for new drugs. acmec.com.cnrsc.org Several recently approved kinase inhibitors, such as Lazertinib and Mobocertinib, feature a pyrimidine core, underscoring the scaffold's success in this area. acmec.com.cn

Emerging trends are pushing the boundaries of traditional pyrimidine synthesis and application. These include:

Development of Covalent Inhibitors and PROTACs: Structure-activity relationship (SAR) studies are guiding the design of pyrimidines with "covalent warheads" that can irreversibly bind to their target enzymes. acmec.com.cn Additionally, the pyrimidine scaffold is being incorporated into Proteolysis-Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to trigger the degradation of specific disease-causing proteins. acmec.com.cn

Advanced Synthetic Methodologies: Researchers are moving beyond classical methods to embrace more efficient and sustainable synthetic strategies. acmec.com.cn These include C-H activation for direct functionalization of the pyrimidine ring, multicomponent reactions that build molecular complexity in a single step, and the application of green chemistry principles to reduce environmental impact. acmec.com.cnlookchem.com

Hybrid Molecules: There is growing interest in creating hybrid molecules that fuse a pyrimidine ring with other pharmacologically active heterocycles, such as triazoles, quinolines, or coumarins. acmec.com.cn The goal is to produce synergistic effects or engage multiple biological targets simultaneously. acmec.com.cn

The versatility and proven track record of the pyrimidine scaffold, combined with these innovative research directions, ensure that it will remain a central focus of academic and industrial chemistry for the foreseeable future. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKXXURQUMEXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578777 | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-48-4 | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for 5 Pyrimidinecarbonyl Chloride and Its Halogenated Analogues

Classical Synthetic Routes to 5-PYRIMIDINECARBONYL CHLORIDE

The primary and most direct method for the synthesis of this compound involves the chlorination of its carboxylic acid precursor.

Chlorination of Pyrimidine-5-carboxylic Acid and its Derivatives

The conversion of pyrimidine-5-carboxylic acid to this compound is typically achieved through the use of standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The reaction is generally carried out under reflux conditions in an inert solvent, for instance, dichloromethane (B109758) or chloroform, to yield the desired acid chloride with high purity and in good yields, making this method suitable for industrial applications.

The general reaction can be summarized as follows:

C₅H₄N₂O₂ + SOCl₂ → C₅H₃ClN₂O + SO₂ + HCl

Figure 1: General reaction for the chlorination of Pyrimidine-5-carboxylic Acid.

For larger-scale industrial production, continuous flow reactors may be utilized to enhance efficiency and scalability. This approach allows for precise control over reaction parameters, leading to optimized yields and purity of the final product.

Precursor Chemistry and Starting Materials

Alternative routes to substituted pyrimidine-5-carboxylic esters, which can be hydrolyzed to the corresponding acids, have also been developed. One such method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. rsc.orgresearchgate.net Another approach utilizes a three-component coupling reaction of substituted enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) catalyzed by zinc chloride. rsc.org

Synthesis of Halogenated Pyrimidinecarbonyl Chlorides

Halogenated pyrimidinecarbonyl chlorides are important building blocks for the synthesis of various bioactive molecules. The introduction of halogen atoms onto the pyrimidine (B1678525) ring can significantly alter the chemical and biological properties of the resulting compounds.

Preparation of 2,4-Dichloro-5-pyrimidinecarbonyl Chloride from 2,4-Dihydroxypyrimidine-5-carboxylic Acid

A robust method for the synthesis of 2,4-dichloro-5-pyrimidinecarbonyl chloride involves the direct chlorination of 2,4-dihydroxypyrimidine-5-carboxylic acid (also known as uracil-5-carboxylic acid). google.comchemicalbook.com This one-step process utilizes a chlorinating agent, which can be either phosphorus trichloride (B1173362) and chlorine or phosphorus pentachloride, in a phosphorus oxychloride medium. google.com This method is reported to produce the desired product in yields exceeding 90%. google.com The resulting 2,4-dichloro-5-pyrimidinecarbonyl chloride is often of sufficient purity for direct use in subsequent reactions as an acylating agent. google.com

A variation of this procedure involves heating the starting material in excess phosphorus oxychloride, sometimes in the presence of a base like pyridine, to facilitate the chlorination. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4-Dihydroxypyrimidine-5-carboxylic Acid | PCl₃, Cl₂, POCl₃ | 2,4-Dichloro-5-pyrimidinecarbonyl Chloride | >90% | google.com |

| 2,4-Dihydroxypyrimidine-5-carboxylic Acid | PCl₅, POCl₃ | 2,4-Dichloro-5-pyrimidinecarbonyl Chloride | >90% | google.com |

Table 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbonyl Chloride.

Synthesis of 2-Chloro-5-pyrimidinecarbonyl Chloride

The synthesis of 2-chloro-5-pyrimidinecarbonyl chloride is another important transformation. While specific, detailed synthetic procedures from non-commercial sources are less commonly published, the general principle involves the selective chlorination of a suitable precursor. The IUPAC name for this compound is 2-chloro-5-pyrimidinecarbonyl chloride. sigmaaldrich.com

Advanced Methods for Introducing Halogen Substituents

Modern synthetic chemistry offers advanced methods for the introduction of halogens onto heterocyclic rings. While not exclusively focused on pyrimidinecarbonyl chlorides, these methods can be adapted for their synthesis. For instance, solvent-free chlorination of hydroxypyrimidines using equimolar phosphorus oxychloride in a sealed reactor at high temperatures has been shown to be an efficient and environmentally "greener" method. nih.govresearchgate.net This protocol has been successfully applied to a variety of hydroxylated nitrogen-containing heterocycles. nih.govresearchgate.net

Another advanced strategy is the Minisci reaction, a radical-based C-H functionalization method. While a direct application to pyrimidine-5-carbonyl chloride is not detailed, the successful regioselective homolytic acylation of related pyrimidines suggests its potential for introducing acyl groups, which could then be converted to the acid chloride, or for direct functionalization of a pre-halogenated pyrimidine ring. ucla.edu

Modern Synthetic Strategies and Green Chemistry Approaches for this compound and its Halogenated Analogues

The synthesis of this compound and its halogenated analogues is increasingly benefiting from modern synthetic strategies that prioritize efficiency, selectivity, and environmental sustainability. These approaches move away from classical methods towards innovative catalytic systems and green chemistry protocols, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Catalytic Methods and Reaction Condition Optimization

The optimization of reaction conditions is a critical aspect of modern organic synthesis, enabling higher yields, shorter reaction times, and improved selectivity. For the preparation of pyrimidine carbonyl chlorides, catalytic methods are being explored to enhance efficiency.

One established method for converting a carboxylic acid to an acid chloride involves the use of thionyl chloride with a catalytic amount of a suitable reagent like dimethylformamide (DMF). tandfonline.com For instance, the synthesis of 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarbonyl chloride is achieved by refluxing the corresponding carboxylic acid in thionyl chloride with a catalytic quantity of DMF. tandfonline.com This process highlights a key catalytic approach applicable to the synthesis of this compound.

The table below summarizes key aspects of reaction condition optimization relevant to the synthesis of pyrimidine derivatives.

| Parameter | Description | Relevance to Synthesis |

| Catalyst | Substances that increase the rate of a chemical reaction without being consumed. | Use of DMF with thionyl chloride for acid chloride formation; transition metals like Iridium for pyrimidine ring synthesis. tandfonline.comacs.org |

| Solvent | The medium in which a reaction is conducted. | Influences reactant solubility, reaction rate, and can affect catalyst performance. |

| Temperature | A measure of the thermal energy of the system. | Controls reaction kinetics; optimization is crucial to maximize yield and minimize side reactions. |

| Reagent Stoichiometry | The molar ratio of reactants. | Affects reaction efficiency and product purity; optimization minimizes waste. |

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to create more sustainable processes. researchgate.net This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. mdpi.comresearchgate.net In the context of pyrimidine carbonyl compounds, a significant area of research is the enantioselective reduction of ketones to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. mdpi.comresearchgate.net

Studies have demonstrated the successful use of commercially available microbial biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), for the desymmetrization of prochiral pyrimidine-based ketones. mdpi.comresearchgate.net These reactions can produce secondary alcohols with high enantiomeric excess (up to 99% ee) and moderate conversion rates. mdpi.com The efficiency of these biocatalytic reductions is influenced by parameters like substrate concentration and the pH of the reaction medium. mdpi.com For example, reducing the initial substrate concentration has been shown to increase the yield, although it may slightly decrease the enantiomeric purity of the resulting alcohol. mdpi.com

The stereochemical outcome of the bioreduction can depend on the position of the carbonyl-containing group on the pyrimidine ring. mdpi.com Research has shown that 1N-substituted phenacyl pyrimidines are typically reduced to (R)-alcohols, while the corresponding 3N-substituted derivatives yield (S)-alcohols. mdpi.com This highlights the high degree of stereocontrol achievable with biocatalysts.

| Biocatalyst | Substrate Type | Product | Key Findings |

| Saccharomyces cerevisiae | Bulky-bulky ketones derived from pyrimidine bases | Chiral secondary alcohols | Achieved high enantiomeric excess (up to 99% ee); yield and selectivity influenced by substrate concentration and pH. mdpi.com |

| Various Dehydrogenases/Reductases | Prochiral ketones | Chiral alcohols | Offer remarkable chemo-, regio-, and stereoselectivity under eco-friendly conditions. researchgate.net |

Ultrasound irradiation has emerged as a powerful tool in synthetic organic chemistry, offering a green alternative to conventional heating methods. nih.gov The application of ultrasound can lead to significantly shorter reaction times, higher yields, and milder reaction conditions. researchgate.netshd.org.rs This technique, known as sonochemistry, enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.

The synthesis of various pyrimidine derivatives, including dihydropyrimidine-2-thiones and other fused pyrimidine systems, has been successfully achieved using ultrasound assistance. researchgate.netshd.org.rs In many cases, reactions that require several hours of conventional heating can be completed in a matter of minutes under ultrasonic irradiation at room temperature. shd.org.rs For example, the synthesis of certain pyrimidine-2-thione derivatives was completed in 20-30 minutes with high yields using ultrasound, compared to 6 hours at 70-80 °C with thermal methods. shd.org.rs

The benefits of ultrasonically assisted synthesis are not limited to efficiency; they also align with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. beilstein-archives.org Researchers have compared conventional and ultrasound-assisted methods for synthesizing novel pyrimidine derivatives and found that sonochemical methods reduced reaction times by a factor of 6 to 96 while achieving equal or greater yields. beilstein-archives.org

| Reaction Type | Conventional Method | Ultrasonically Assisted Method | Advantages of Ultrasound |

| Synthesis of Pyrimidine-2-thione derivatives | 6 hours at 70–80 °C | 20–30 minutes at room temperature | Shorter reaction time, milder conditions, high yields. shd.org.rs |

| Synthesis of novel Pyrimidine derivatives | Varies (longer times) | 6-96 times faster | Significant reduction in reaction time, comparable or higher yields. beilstein-archives.org |

| Synthesis of Pyrazolo[1,5-a]pyrimidines | Multi-step conventional heating | Multi-step ultrasound assistance | Improved efficiency in key steps of the synthesis. benthamdirect.com |

Chemical Reactivity and Mechanistic Investigations of 5 Pyrimidinecarbonyl Chloride

Electrophilic Characteristics and Acylating Agent Properties

5-Pyrimidinecarbonyl chloride is a highly reactive organic compound classified as an acid halide. scbt.com Its reactivity stems from the electrophilic nature of the carbonyl carbon. This electrophilicity is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the pyrimidine (B1678525) ring. scbt.comlibretexts.org The chlorine atom, being highly electronegative, pulls electron density away from the carbonyl carbon, creating a substantial partial positive charge. libretexts.orgsavemyexams.com This positive character makes the carbonyl carbon a prime target for attack by nucleophiles. libretexts.org

Due to these electronic properties, this compound functions as a potent acylating agent. scbt.com It readily participates in nucleophilic acyl substitution reactions, where the chloride ion serves as an excellent leaving group. chemistrytalk.orgmasterorganicchemistry.com This class of reactions is fundamental in organic synthesis for the creation of a wide array of carboxylic acid derivatives, including esters and amides. libretexts.org The general transformation involves the replacement of the chloro group with a nucleophilic species. libretexts.org The high reactivity of acyl chlorides like this compound means these reactions often proceed rapidly and without the need for catalysts or harsh conditions. libretexts.org

The reactivity of acyl chlorides can be compared to other carboxylic acid derivatives. They are more reactive than anhydrides, esters, and amides. libretexts.org This high reactivity makes them valuable intermediates for synthesizing less reactive derivatives. chemistrytalk.org For instance, an acyl chloride can be converted to an anhydride, ester, or amide, but the reverse transformations are generally not feasible under standard conditions. pressbooks.pub

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of this compound. This process involves a two-step mechanism: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comvanderbilt.edu

Reaction with Amines and Amidation Processes

This compound reacts readily with primary and secondary amines to form the corresponding amides. libretexts.org This amidation reaction, a type of nucleophilic acyl substitution, is a cornerstone in the synthesis of many biologically and pharmaceutically important molecules. The reaction is typically vigorous and proceeds under mild conditions. savemyexams.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound. savemyexams.comsaskoer.ca This is followed by the departure of the chloride ion and deprotonation of the nitrogen atom, often by a second equivalent of the amine or another base present in the reaction mixture, to yield the stable amide product and an ammonium (B1175870) salt. savemyexams.comsaskoer.ca

The Schotten-Baumann reaction conditions, which involve performing the acylation in the presence of an aqueous base, are often employed to drive the reaction to completion by neutralizing the hydrogen chloride byproduct. A variety of methods exist for amide synthesis, including the use of coupling reagents, but the reaction of an acyl chloride with an amine remains one of the most direct and efficient. whiterose.ac.uk

Below is a table summarizing the reaction of this compound with various amines to form amides.

| Amine | Product | Reaction Conditions |

| Ammonia | 5-Pyrimidinecarboxamide | Mild conditions |

| Primary Amine (R-NH₂) | N-Alkyl-5-pyrimidinecarboxamide | Mild conditions |

| Secondary Amine (R₂-NH) | N,N-Dialkyl-5-pyrimidinecarboxamide | Mild conditions |

Reaction with Alcohols and Esterification Processes

In a similar fashion to its reaction with amines, this compound reacts with alcohols to produce esters. libretexts.org This esterification process is another example of a nucleophilic acyl substitution reaction. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl generated during the reaction.

The mechanism begins with the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride. libretexts.org Subsequent elimination of the chloride ion and deprotonation of the resulting oxonium ion by the base yields the ester product. libretexts.org This method is highly efficient for the synthesis of esters, often providing high yields under mild conditions. nih.gov While other esterification methods exist, such as the Fischer esterification, the use of acyl chlorides is advantageous due to the high reactivity and irreversible nature of the reaction. chemguide.co.ukyoutube.com

The following table illustrates the esterification reaction of this compound with different types of alcohols.

| Alcohol | Product | Common Base |

| Primary Alcohol (R-OH) | Alkyl 5-pyrimidinecarboxylate | Pyridine |

| Secondary Alcohol (R₂-CHOH) | Dialkylmethyl 5-pyrimidinecarboxylate | Pyridine |

| Phenol (Ar-OH) | Aryl 5-pyrimidinecarboxylate | Pyridine |

Reactivity of Chlorinated Pyrimidinecarbonyl Chlorides

The reactivity of pyrimidinecarbonyl chlorides can be further modified by the presence of additional chlorine atoms on the pyrimidine ring. For instance, 2,4-dichloro-5-pyrimidinecarbonyl chloride exhibits enhanced electrophilic character compared to its non-chlorinated counterpart. scbt.com The two chlorine atoms on the pyrimidine ring are strongly electron-withdrawing, which further increases the partial positive charge on the carbonyl carbon, making it even more susceptible to nucleophilic attack. scbt.com This heightened reactivity leads to faster acylation reactions with nucleophiles like amines and alcohols. scbt.com

Selectivity in Reaction Pathways (e.g., Regioselectivity, Chemoselectivity)

In molecules containing multiple reactive sites, the selectivity of a reaction becomes a crucial aspect. For substituted pyrimidinecarbonyl chlorides, questions of regioselectivity and chemoselectivity can arise.

Regioselectivity refers to the preference of a reagent to react at one position over another. In the context of a substituted pyrimidine ring, a nucleophile might have the potential to attack the carbonyl carbon or one of the carbon atoms of the pyrimidine ring. However, the high electrophilicity of the carbonyl chloride group generally directs nucleophilic attack to the carbonyl carbon.

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. For example, in a molecule containing both a carbonyl chloride and a less reactive functional group, a mild nucleophile might react selectively with the more reactive acyl chloride. The high reactivity of the acyl chloride group often allows for chemoselective reactions. pressbooks.pub For instance, in the presence of both an acyl chloride and an ester functional group within the same molecule, a nucleophile will preferentially react with the acyl chloride.

The choice of reactants and reaction conditions can influence selectivity. Less reactive nucleophiles will tend to be more selective, reacting only with the most electrophilic sites. masterorganicchemistry.com The inherent reactivity differences between functional groups are a key factor in predicting and controlling the outcome of chemical reactions. pressbooks.pub

Mechanistic Insights into Carbonyl Chloride Reactivity

The mechanism for the reaction with a generic nucleophile (Nu-H) can be summarized in the following steps: libretexts.org

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is a good leaving group. libretexts.org

Deprotonation: If the nucleophile was initially protonated (e.g., an amine or alcohol), a base will remove a proton to yield the final neutral product. libretexts.org

The electron-withdrawing nature of the pyrimidine ring plays a significant role in stabilizing the negatively charged tetrahedral intermediate through inductive effects, thereby facilitating the reaction. libretexts.org When the pyrimidine ring itself is substituted with electron-withdrawing groups, as in the case of chlorinated pyrimidinecarbonyl chlorides, this effect is amplified, leading to increased reactivity. scbt.com Conversely, electron-donating groups on the pyrimidine ring would be expected to decrease the reactivity of the carbonyl chloride.

Strategic Applications in Advanced Organic Synthesis

Construction of Complex Pyrimidine (B1678525) Derivatives

5-Pyrimidinecarbonyl chloride is principally used as an intermediate for the synthesis of more elaborate pyrimidine derivatives. jocpr.com The reactive carbonyl chloride group can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters. This reactivity is fundamental to its role in constructing complex molecules where the pyrimidine core is a desired structural motif. The position of the carbonyl chloride at the C5 position of the pyrimidine ring specifically influences the chemical behavior and the types of reactions it can undergo, making it a valuable precursor for diverse pyrimidine-based compounds. jocpr.com Recent advances in synthetic methodologies continue to expand the library of pyrimidine derivatives accessible from this key starting material, employing strategies that include multi-component reactions and metal-catalyzed cross-couplings. heteroletters.orgwjarr.comgoogle.com

Utility as a Building Block for Diverse Heterocyclic Systems

The application of this compound extends beyond the simple elaboration of the pyrimidine ring. It is a pivotal precursor for constructing a variety of other heterocyclic systems, significantly broadening its synthetic value. jocpr.comscbt.com Its ability to react with bifunctional nucleophiles allows for cyclization reactions that generate new ring systems appended to the pyrimidine core.

Synthesis of Pyrimidine-Fused Rings

A key application of this compound's reactivity is in the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. For instance, it serves as a precursor in the synthesis of pyrido[3,4-d]pyrimidines. In a multi-step synthesis, an amide derived from 5-bromopyrimidine-4-carboxylic acid (accessible from the corresponding carbonyl chloride) undergoes a copper-mediated cyclization followed by chlorination to yield the desired fused-ring scaffold. Another example involves the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, where an appropriately substituted aminothiol (B82208) pyrimidine can be acylated with an arylacetyl chloride, followed by cyclization and further functionalization to build the fused bicyclic system.

Formation of Oxadiazole Derivatives

This compound is a key reagent in the synthesis of pyrimidine-substituted oxadiazoles, a class of heterocycles with various applications. The synthesis of 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives can be achieved through the reaction of this compound with substituted benzamidoximes. This reaction provides a direct route to connect the pyrimidine and oxadiazole rings. Other strategies involve multi-component reactions where the pyrimidine ring is constructed first, followed by the formation of the oxadiazole ring. For example, a carbohydrazide, which can be prepared from the corresponding acid chloride, can be cyclized to form the 1,3,4-oxadiazole (B1194373) ring.

Development of Thiadiazole Derivatives

Similar to oxadiazoles, this compound is instrumental in the synthesis of pyrimidine-containing thiadiazole derivatives. These compounds are often prepared through multi-step sequences where the thiadiazole ring is constructed from a precursor derived from the pyrimidine starting material. For example, 2-amino-5-substituted-1,3,4-thiadiazoles can be reacted with ortho-(chloroseleno)benzoyl chloride to produce complex disubstituted thiadiazole derivatives. The initial thiadiazole can be synthesized from thiosemicarbazide, which in turn can be acylated using a pyrimidine-derived acid chloride to link the two heterocyclic systems.

Creation of Pyrimidine Sulfonamide Scaffolds

Pyrimidine sulfonamides are another important class of compounds accessible from pyrimidine precursors. While direct reaction of this compound with sulfonamides is one potential route, a more common synthetic strategy involves the use of pyrimidine-5-sulfonyl chloride. This key intermediate can be prepared from pyrimidine-5-carboxylic acid, which is readily obtained by the hydrolysis of this compound. jocpr.com The resulting pyrimidine-5-sulfonyl chloride is then reacted with various amines, such as p-anisidine (B42471) or 2-nitroaniline, to furnish the corresponding pyrimidine-5-sulfonamide (B1627676) derivatives. jocpr.com Further chemical modifications can lead to a variety of complex structures, including fused systems like imidazo[1,2-a]pyrimidine-6-sulfonamides. jocpr.com

Elaboration into Pyrimidine Carboxamide Derivatives

One of the most direct and widely used applications of this compound is its reaction with amines to form pyrimidine-5-carboxamide derivatives. This straightforward acylation is highly efficient for creating libraries of compounds with diverse substituents on the amide nitrogen. For instance, this compound can be reacted with various amines to produce compounds that are subsequently evaluated for biological activity. The synthesis often involves standard conditions, such as reacting the acid chloride with an amine in the presence of a base like triethylamine (B128534) in a suitable solvent. This method has been employed to synthesize a wide range of pyrimidine-5-carboxamides, including those with complex side chains.

Intermediate in Multi-step Synthesis Pathways

This compound serves as a pivotal intermediate in multi-step synthesis, a process that involves a sequence of chemical reactions to construct complex molecules from simpler ones. Its utility stems from the high reactivity of the acyl chloride functional group, which makes it an excellent electrophile for introducing the pyrimidine-5-carbonyl moiety into a molecular structure.

The core function of this compound as an intermediate is to participate in substitution and condensation reactions. Its reactive carbonyl chloride group readily reacts with a variety of nucleophiles under mild conditions. This reactivity allows for the systematic construction of more elaborate molecules where the pyrimidine ring is a key structural feature. Once the pyrimidine-5-carbonyl fragment is incorporated, subsequent reaction steps can modify other parts of the molecule or build further complexity upon the newly formed functional group (e.g., amide, ester).

The table below summarizes the principal reactions that this compound undergoes as a synthetic intermediate.

| Reaction Type | Nucleophile | Resulting Functional Group |

| Acyl Substitution | Amines | Amide |

| Acyl Substitution | Alcohols | Ester |

| Acyl Substitution | Thiols | Thioester |

| Condensation | Hydrazines | Hydrazide |

| Condensation | Hydroxylamines | Hydroxamic Acid |

This table is based on data from reference .

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis

The pyrimidine core is a fundamental component in numerous biologically active compounds. This compound acts as a key building block in the synthesis of intermediates destined for both the pharmaceutical and agrochemical industries. Its role is to provide a reliable method for incorporating the pyrimidine ring, which is a known pharmacophore and a critical structural motif in many bioactive molecules.

In pharmaceutical research, derivatives of this compound are used as precursors for drug candidates targeting a range of diseases, including cancer and infectious diseases. The ability to form stable amide and ester linkages is exploited to connect the pyrimidine moiety to other complex fragments, leading to the generation of diverse chemical libraries for drug discovery. For example, the broader pyrimido[4,5-b]quinoline class, whose synthesis can involve pyrimidine-based precursors, exhibits significant potential as antiviral, anti-inflammatory, and antimicrobial agents. nih.gov

In the agrochemical sector, this compound and its derivatives are utilized in the synthesis of compounds designed to protect crops. A patent has disclosed the use of aryl pyrimidine compounds, derived from pyrimidine precursors, as potent insecticidal and acaricidal agents. google.com This highlights the compound's value in creating active ingredients for crop protection products that can control pests and mites at low application doses. google.com

The following table outlines the application of this compound as an intermediate in these key sectors.

| Industry Sector | Application | Target Scaffold/Compound Class |

| Pharmaceutical | Intermediate for drug candidates | Complex pyrimidine derivatives, Fused heterocycles |

| Agrochemical | Intermediate for pest control agents | Aryl pyrimidine compounds |

This table is based on information from references google.com.

Research on Biologically Active Derivatives Derived from 5 Pyrimidinecarbonyl Chloride

Design and Synthesis of Pyrimidine-Based Bioactive Compounds

The synthesis of bioactive compounds based on the pyrimidine (B1678525) framework is a cornerstone of medicinal chemistry. weebly.com The design process often involves computational methods, such as molecular docking, to predict the interaction of novel molecules with biological targets. nih.gov A common strategy is the modification of the pyrimidine core at various positions to enhance potency and selectivity. acs.org

For instance, a library of aminopyrimidine inhibitors was designed by combining different side chains at the 2- and 4-positions of the pyrimidine ring with modifications at the 5-position. acs.org The synthesis of such derivatives often involves multi-step reactions. A general synthetic route can start with a key intermediate, which is then modified. For example, the Biginelli reaction, a multicomponent reaction, can be used to prepare a key tetrahydropyrimidine-5-carbonitrile intermediate. nih.govresearchgate.net This intermediate can then undergo S-alkylation or other reactions to produce the final target compounds. nih.govresearchgate.net Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized and evaluated for their potential as dual enzyme inhibitors. mdpi.com The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives as VEGFR-2 inhibitors has also been reported, starting from specific key intermediates. bohrium.com

The synthesis of 5-pyrimidinyl-1,2,4-oxadiazole derivatives is achieved by reacting substituted benzamidoxime (B57231) with pyrimidinecarbonyl chloride. researchgate.net This highlights the role of 5-pyrimidinecarbonyl chloride as a direct precursor in creating these bioactive molecules.

Investigation of Enzyme Inhibitors and Receptor Ligands

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes and as ligands for different receptors, playing a crucial role in the management of several diseases. researchgate.net The electrophilic nature of the carbonyl chloride group in this compound enables it to form stable derivatives that can interact with nucleophilic sites on biological targets like enzymes and receptors.

Enzyme Inhibition: Pyrimidine derivatives have shown significant inhibitory activity against a range of enzymes:

Kinases: The pyrimidine core is a well-established motif for designing kinase inhibitors. acs.org Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase A (TRKA), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.combohrium.com For example, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated dual inhibitory activity against CDK2 and TRKA kinases. mdpi.com

Metabolic Enzymes: Novel pyrimidine derivatives have been synthesized and found to be effective inhibitors of metabolic enzymes such as human carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net The synthesized compounds exhibited Ki values in the nanomolar range against several of these enzymes. researchgate.net

Other Enzymes: Pyrimidine-based compounds have also been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and α-amylase, an enzyme involved in carbohydrate digestion. nih.govnih.gov

Receptor Ligands: Derivatives of this compound have also been synthesized and evaluated as receptor ligands. For example, novel substituted bipyridine derivatives have been developed for their potential use as adenosine (B11128) receptor ligands.

Antimalarial Activity of Novel Pyrimidinecarbonyl Conjugates

Malaria remains a major global health issue, and the emergence of drug-resistant strains of Plasmodium necessitates the development of new therapeutic agents. chemrj.org Pyrimidine-based compounds have long been a focus of antimalarial drug discovery. chem-soc.sinih.gov

Several studies have focused on synthesizing novel pyrimidine derivatives and evaluating their antimalarial activity. chemrj.orgarabjchem.org One approach involves creating hybrid molecules that combine the pyrimidine scaffold with other pharmacophores known for their antimalarial properties, such as 4-aminoquinoline. nih.gov A series of 4-aminoquinoline-pyrimidine hybrids demonstrated potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov

The mechanism of action for many of these pyrimidine-based antimalarials involves the inhibition of key parasitic enzymes. Dihydrofolate reductase (DHFR) is a well-established target for antimalarial drugs like pyrimethamine. nih.govchemrj.org Novel PABA-substituted pyrimidine derivatives have been developed as P. falciparum DHFR (Pf-DHFR) inhibitors, with some compounds showing significant antimalarial activity against both sensitive and resistant strains. nih.gov Another target is 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), an enzyme in the nonmevalonate pathway of isoprene (B109036) biosynthesis. nih.gov Pyridine-containing derivatives have been designed as potent inhibitors of P. falciparum DXR. nih.gov

Furthermore, pyrimidine-tethered sulfonamide derivatives have been synthesized and shown to exhibit strong antimalarial activity by inhibiting the cysteine protease enzymes of P. falciparum, falcipain-2 and falcipain-3. rsc.org

| Compound Series | Target | Activity Highlights | Reference |

|---|---|---|---|

| PABA-substituted pyrimidines | Pf-DHFR | Compound 3f showed IC50 of 5.26 µg/ml (3D7 strain) and 4.71 µg/ml (Dd2 strain). nih.gov | nih.gov |

| Pyrimidine-tethered sulfonamides | Falcipain-2, Falcipain-3 | Compound SZ14 showed IC50 of 2.84 µM against W2 strain. rsc.org | rsc.org |

| 4-aminoquinoline-pyrimidine hybrids | Not specified | Several hybrids were 5-25 fold more active than chloroquine (B1663885) against the resistant W2 strain. nih.gov | nih.gov |

| Pyridine-containing DXR inhibitors | DXR | EC50 values as low as 170 nM against multidrug-resistant P. falciparum. nih.gov | nih.gov |

Anti-Cancer Activity of Pyrimidine-5-carbonitrile Derivatives

Pyrimidine-5-carbonitrile derivatives have emerged as a promising class of compounds in the search for new anti-cancer agents. arabjchem.orgnih.govrsc.org These compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7). rsc.orgmdpi.com

Dual Inhibition of EGFRWT and COX-2 Pathways

A novel strategy in cancer therapy is the development of dual inhibitors that can target multiple signaling pathways involved in tumor growth and progression. The epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) are two such targets. nih.gov EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, while COX-2 is an enzyme involved in inflammation and has been linked to cancer development. nih.govresearchgate.net

Researchers have designed and synthesized a series of pyrimidine-5-carbonitrile derivatives as dual inhibitors of wild-type EGFR (EGFRWT) and COX-2. nih.govrsc.org Several of these compounds exhibited potent cytotoxic activity against a panel of cancer cell lines. nih.gov For instance, compounds 4e and 4f were identified as highly potent against the Colo 205 cancer cell line with IC50 values of 1.66 µM and 1.83 µM, respectively. nih.govresearchgate.net Molecular docking studies have supported the binding of these compounds to the active sites of both EGFRWT and COX-2. nih.gov

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4e | Colo 205 | 1.66 | nih.govresearchgate.net |

| 4f | Colo 205 | 1.83 | nih.govresearchgate.net |

| 10b | HepG2 | 3.56 | rsc.org |

| 10b | A549 | 5.85 | rsc.org |

| 10b | MCF-7 | 7.68 | rsc.org |

Cellular Mechanisms: Cell Cycle Modulation and Apoptosis Induction

The anti-cancer effects of pyrimidine-5-carbonitrile derivatives are often mediated through their ability to modulate the cell cycle and induce apoptosis (programmed cell death). nih.govrsc.org

Several studies have shown that these compounds can cause cell cycle arrest at different phases. For example, compound 10b was found to arrest the cell cycle of HepG2 cells at the G2/M phase. rsc.org Similarly, compound 11b also induced G2/M phase arrest in HCT-116, HepG-2, and MCF-7 cells. rsc.org In contrast, compounds 4e and 4f caused cell cycle arrest in Colo-205 cells at the G1 phase. nih.govresearchgate.net Another compound, 7f, was shown to cause cell cycle arrest at the S-phase in K562 leukemia cells. tandfonline.comnih.gov

In addition to cell cycle arrest, these derivatives are potent inducers of apoptosis. This is often demonstrated by an increase in the population of apoptotic cells and the activation of caspases, which are key executioner proteins in the apoptotic pathway. For example, compounds 4e and 4f led to a significant increase in the percentage of apoptotic Colo-205 cells and increased the concentration of caspase-3 by 10- and 8-fold, respectively. nih.govresearchgate.net Compound 11b also induced significant apoptosis and upregulated the level of caspase-3 by 6.5-fold in HepG-2 cells. rsc.org Furthermore, compounds 7a, 7c, and 11 were found to increase the level of active caspase 3 by 4-6-fold in HepG2 cells and also activated both the intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net

Anti-Inflammatory Properties of Pyrimidine-5-carbonitrile Hybrids

The pyrimidine-5-carbonitrile scaffold has also been recognized for its anti-inflammatory properties. sci-hub.seacs.org This activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory response. nih.govresearch-nexus.net

Researchers have synthesized and evaluated various pyrimidine-5-carbonitrile hybrids for their anti-inflammatory activity. nih.govresearch-nexus.netresearchgate.net Two new series of hybrids, one incorporating a 1,3,4-oxadiazole (B1194373) moiety and the other a coumarin (B35378) moiety, were found to be potent and selective inhibitors of COX-2. nih.govresearch-nexus.net Several of these compounds exhibited IC50 values for COX-2 inhibition in the nanomolar range, with high selectivity indices over COX-1. nih.govresearch-nexus.net

The most potent of these derivatives were further evaluated for their in vivo anti-inflammatory activity and showed superior efficacy compared to the reference drug celecoxib. nih.govresearch-nexus.net For example, compounds 10c, 10j, and 14e displayed a higher percentage of edema inhibition in a carrageenan-induced paw edema model in rats. nih.govresearch-nexus.net Molecular docking studies have provided insights into the binding of these compounds within the active site of the COX-2 enzyme, showing that they can access a selective side pocket, which accounts for their selectivity. research-nexus.net

| Compound | Edema Inhibition (%) at 4h | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| 10c | 78.9 - 89.5 | 0.041 - 0.081 | nih.govresearch-nexus.net |

| 10j | 78.9 - 89.5 | 0.041 - 0.081 | nih.govresearch-nexus.net |

| 14e | 78.9 - 89.5 | 0.041 - 0.081 | nih.govresearch-nexus.net |

| Celecoxib (Reference) | 65.4 | - | nih.govresearch-nexus.net |

COX-1/COX-2 Inhibitory Profile

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key players in the inflammatory process through the conversion of arachidonic acid to prostaglandins. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated in inflammatory and cancerous tissues. nih.govrsc.org Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. acs.org

A number of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.govbohrium.com Research has shown that specific substitutions on the pyrimidine ring are crucial for both the potency and selectivity of COX-2 inhibition. bohrium.com For instance, new series of 2-(4-methylsulfonylphenyl) and 2-(4-sulfamoylphenyl)pyrimidines have been identified as highly potent and selective COX-2 inhibitors. bohrium.com

In one study, novel pyrimidine-5-carbonitrile derivatives were synthesized and screened for their COX-2 inhibitory activity. mdpi.comnih.gov Compounds 3b , 5b , and 5d emerged as the most active derivatives, exhibiting COX-2 inhibition percentages and IC50 values comparable to the selective COX-2 inhibitor Celecoxib. mdpi.comnih.govresearchgate.net Specifically, the IC50 values for these compounds were found to be in the nanomolar range, indicating high potency. mdpi.comnih.gov The inhibitory activity of these compounds was significantly higher than that of Nimesulide, another COX-2 inhibitor. mdpi.comnih.govresearchgate.net

Table 1: COX-2 Inhibition Data for Selected Pyrimidine Derivatives

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3b | 77.01 ± 0.03 | 0.20 ± 0.01 |

| 5b | 75.25 ± 1.1 | 0.18 ± 0.01 |

| 5d | 76.14 ± 1.05 | 0.16 ± 0.01 |

| Celecoxib | - | 0.17 ± 0.01 |

| Nimesulide | - | 1.68 ± 0.22 |

Data from in-vitro COX-2 inhibition assays. mdpi.comnih.govresearchgate.net

Furthermore, pyrimidine-based fluorescent COX-2 inhibitors have been developed, demonstrating the versatility of the pyrimidine scaffold in creating tools for biological imaging. rsc.org

Herbicidal Applications of Pyridine and Pyrimidine Derivatives

Pyridine and pyrimidine derivatives are prominent classes of herbicides used to control broadleaf weeds in various agricultural and non-agricultural settings. epa.gov These compounds exhibit selective toxicity, making them effective in managing weed populations in crops such as wheat and corn, as well as in rangelands and industrial areas. epa.gov The mode of action for many of these herbicides involves the inhibition of essential plant enzymes.

Several pyrimidine compounds have been commercialized as fungicides, and ongoing research explores their potential as herbicides. frontiersin.orgnih.gov For instance, pyrimidine thiourea (B124793) derivatives have shown good herbicidal activities against weeds like Digitaria adscendens and Amaranthus retroflexus. frontiersin.orgnih.gov

Research into novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has identified compounds with significant herbicidal activity. bohrium.comnih.gov One such compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o ), demonstrated activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin (B1672886) against bentgrass. bohrium.com Molecular docking studies suggest that this compound may act as an inhibitor of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. bohrium.com

A series of novel pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety also exhibited good inhibitory activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). tandfonline.com Additionally, 5-acylbarbituric acid derivatives containing a pyrimidinedione moiety have shown significant herbicidal efficacy, with some compounds achieving complete inhibition of tested weeds at a dosage of 150 g ha⁻¹. mdpi.com

Structure-activity relationship (SAR) studies on certain pyrimidine derivatives revealed that the nature of the substituents on the pyrimidine ring significantly influences their herbicidal efficacy. nih.gov For example, compounds with a C5H11 group showed higher herbicidal activity compared to those with longer chains. nih.gov

Antifungal and Antiviral Efficacy of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in the development of antifungal and antiviral agents. benthamdirect.comorientjchem.org Several commercial fungicides, including azoxystrobin, cyprodinil, and pyrimethanil, are based on the pyrimidine structure. nih.gov

Numerous studies have reported the synthesis and evaluation of novel pyrimidine derivatives for their antifungal and antiviral properties. For example, three series of new pyrimidine derivatives demonstrated fungicidal activities against fourteen phytopathogenic fungi, with some compounds being more potent than the commercial fungicides flumorph (B1672888) and dimethomorph. nih.gov Another study found that pyrimidine derivatives containing an amide moiety exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value superior to that of Pyrimethanil. frontiersin.orgnih.govbohrium.com Novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton also showed promising antifungal activity. frontiersin.org

In the realm of antiviral research, pyrimidine derivatives have shown efficacy against a range of viruses. benthamdirect.com For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have emerged as potential antiviral agents against human coronavirus 229E (HCoV-229E). mdpi.com The nature of the aliphatic chain at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core was found to be critical for antiviral effectiveness. mdpi.com

Furthermore, dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs), showing exceptional activity against a wide range of drug-resistant HIV-1 strains. nih.gov Some of these derivatives were remarkably superior to the established drug etravirine. nih.gov Another study highlighted a novel pyrimidine derivative that exhibited potent antiviral activity against Herpes Simplex Virus type-1 (HSV-1), with efficacy comparable to or even higher than acyclovir. sysrevpharm.org

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrimidine derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities. bohrium.comnih.gov

In the context of anticancer activity, modifications to 2,4-diaminopyrimidine (B92962) derivatives, originally developed as antiviral agents, have led to compounds with potent antitumor properties. iiarjournals.org Key modifications included introducing an amino group at the C-5 position of the pyrimidine ring and altering the substituents on the side chains. iiarjournals.org

For N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, SAR studies of pyrimidine-4-carboxamides revealed that systematic variations of the pyrimidine scaffold and its substituents led to optimized potency and lipophilicity. acs.org For instance, replacing a morpholine (B109124) group with a pyrrolidine (B122466) significantly increased the inhibitory potency. acs.org

In the development of antifungal agents, SAR analysis of pyrimidine derivatives containing an amide moiety showed that the position of the amine group and the nature of the substituent group influenced the antifungal activities. bohrium.com Similarly, for herbicidal pyrimidinedione derivatives, the substituents on the benzene (B151609) ring and the alkyl side chain had a significant effect on herbicidal activity. mdpi.com

SAR studies on antidepressant pyrimido[4,5-d]pyrimidine derivatives have suggested a relationship between the molecule's conformation and its activity, possibly through binding at presynaptic alpha-receptor sites. nih.gov These studies underscore the importance of fine-tuning the molecular architecture of pyrimidine derivatives to achieve desired biological effects. bohrium.com

Advanced Characterization and Computational Studies of 5 Pyrimidinecarbonyl Chloride Derivatives

Molecular Modeling and Docking Simulations

Prediction of Binding Conformations and Bioactivity

The biological activity of a molecule is intrinsically linked to its ability to bind to a specific biological target, such as a protein or enzyme. Predicting the precise orientation and interaction of a ligand (in this case, a derivative of 5-pyrimidinecarbonyl chloride) within a target's binding site is a cornerstone of modern drug discovery. Computational methods, particularly molecular docking, are instrumental in this process.

Molecular docking simulations predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. For instance, in the development of new anticancer agents, derivatives of pyrimidine-5-carbonitrile, which can be synthesized from this compound, have been evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). Docking studies investigate the binding patterns of these derivatives within the EGFR active site (PDB ID: 1M17), revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. rsc.org The predicted binding affinity from these simulations often correlates with experimentally determined inhibitory concentrations (IC₅₀), providing a predictive measure of bioactivity. rsc.orgnih.gov

Researchers have successfully used these approaches to identify promising candidates. For example, specific pyrimidine-5-carbonitrile derivatives showed potent EGFR inhibition, with IC₅₀ values in the nanomolar range, comparable to the reference drug erlotinib. rsc.org Similarly, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have used computational tools to predict their pharmacokinetic and toxicity profiles, alongside molecular docking to understand their potential as antimicrobial agents by targeting enzymes like DNA gyrase. johnshopkins.edu

The prediction process is not limited to a single static conformation. Advanced techniques may explore multiple conformational states of both the ligand and the receptor to better represent the dynamic nature of their interaction. nih.govnih.govplos.org This is crucial as proteins can undergo significant conformational changes upon ligand binding. nih.govplos.org By modeling these dynamics, a more accurate prediction of binding and subsequent bioactivity can be achieved.

| Derivative Class | Target Protein | Predicted Bioactivity/Findings | Reference |

| Pyrimidine-5-carbonitriles | EGFR (Epidermal Growth Factor Receptor) | Potent inhibition with IC₅₀ values in the nanomolar range; binding modes similar to erlotinib. | rsc.org |

| Pyrimidine-5-carbonitriles | EGFR / COX-2 | Dual inhibition; specific derivatives showed high activity against colon cancer cell lines. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | DNA Gyrase / C. albicans secreted aspartic protease | Predicted to have good binding energy, suggesting potential antimicrobial activity. | johnshopkins.edu |

| Pyrazolo[1,5-a]pyrimidines | Various (Antioxidant, Anti-diabetic) | Computational analysis of pharmacokinetic and toxicity properties supported in vitro findings. | nih.gov |

Computational Approaches for Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. For flexible molecules like many derivatives of this compound, a variety of low-energy conformations can coexist in solution. Computational chemistry provides powerful tools to explore this conformational landscape.

A primary method involves quantum mechanical (QM) calculations, such as Density Functional Theory (DFT). These calculations can determine the optimized geometry and relative energies of different conformers. scirp.org By comparing the energies, chemists can identify the most stable, and therefore most populated, conformations. For example, in a study of substituted imidazolidinone derivatives, DFT calculations were used to compute the structures and relative energies of different staggered and eclipsed conformations, successfully predicting the conformer observed in the crystal structure. ethz.ch

However, relying solely on calculated energies can be insufficient. A more robust approach combines computational results with experimental data, most notably from Nuclear Magnetic Resonance (NMR) spectroscopy. csic.es Chemical shifts and coupling constants from NMR experiments are highly sensitive to the molecule's geometry. By comparing experimental NMR data with values predicted for different computed conformations, researchers can determine the conformational population in solution with greater confidence. csic.es

More recent and advanced approaches utilize machine-learned interatomic potentials (MLIPs) to perform conformational analysis. These models, trained on large datasets of quantum mechanical calculations, can predict energies and forces with the accuracy of QM methods but at a fraction of the computational cost. chemrxiv.org This allows for more extensive sampling of the conformational space, which is particularly valuable for large and flexible molecules like macrocycles. chemrxiv.org

| Computational Method | Application in Conformational Analysis | Key Outcomes | Reference(s) |

| Density Functional Theory (DFT) | Calculation of optimized geometries and relative energies of conformers. | Identifies low-energy, stable conformations. | scirp.orgethz.ch |

| NMR Spectroscopy Integration | Comparison of experimental NMR chemical shifts with QM-predicted values for different conformers. | Provides experimentally validated conformational populations in solution. | csic.es |

| Machine-Learned Interatomic Potentials (MLIP) | High-throughput conformational sampling and energy prediction. | Enables rapid and accurate analysis of complex and flexible molecules. | chemrxiv.org |

Cheminformatics and Predictive Modeling for Chemical Reactivity and Bioactivity

Cheminformatics employs computational and informational techniques to solve problems in chemistry. A key application in the context of this compound derivatives is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or chemical reactivity. scirp.orgmdpi.com

The development of a QSAR model begins with the calculation of molecular descriptors for a series of compounds with known activities. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its electronic properties (e.g., energy of the Highest Occupied Molecular Orbital, E_HOMO; dipole moment), steric properties, and lipophilicity (e.g., LogP). scirp.org

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a model that can predict the activity of new, untested compounds. scirp.org For instance, QSAR models have been successfully developed for a series of pyrimidine (B1678525) derivatives to predict their anti-inflammatory and anticancer activities. scirp.orgmdpi.com One study on tri-substituted pyrimidines found that an ANN model using descriptors like the dipole moment, E_HOMO, and polarizability could predict anti-inflammatory activity with a very high correlation coefficient (R² = 98.22%). scirp.org

These predictive models serve multiple purposes:

Virtual Screening: Large chemical libraries can be rapidly screened in silico to prioritize which compounds to synthesize and test in the lab.

Lead Optimization: The model can guide chemists in modifying a lead compound to enhance its activity or improve other properties.

Mechanism Insight: The descriptors that are most important in the QSAR model can provide insights into the molecular features that are crucial for a compound's activity. mdpi.com

Data-driven machine learning workflows are becoming increasingly sophisticated, allowing for the curation of large datasets from databases like ChEMBL to build robust and generalizable QSAR models for diverse pyrimidine derivatives. mdpi.comresearchgate.net

| Model Type | Application | Key Descriptors Used | Predictive Performance (R²) | Reference |

| Multiple Linear Regression (MLR) & Artificial Neural Network (ANN) | Prediction of anti-inflammatory activity of tri-substituted pyrimidine derivatives. | Dipole moment (μD), E_HOMO, Isotropic polarizability (α), ACD/logP. | MLR: 91.28%, ANN: 98.22% | scirp.org |

| Machine Learning QSAR | Prediction of antiproliferative activity of pyrimidine and uracil (B121893) derivatives against cervical cancer cell lines. | Forward selection of various molecular descriptors. | A newly synthesized active compound was predicted with high accuracy. | mdpi.comresearchgate.net |

Patent Landscape and Future Research Directions

Analysis of Patent Literature Involving 5-PYRIMIDINECARBONYL CHLORIDE

A review of the patent literature reveals significant innovation in both the synthesis of this compound and its application in creating valuable derivatives.

Patented Synthetic Methodologies and Improvements

The primary synthesis of this compound involves the chlorination of pyrimidine-5-carboxylic acid. Patents in this area often focus on optimizing reaction conditions to improve yield and purity. Key reagents for this conversion include thionyl chloride and oxalyl chloride, typically used under reflux conditions in inert solvents like dichloromethane (B109758) or chloroform. Patented improvements often detail specific temperature control strategies, such as maintaining temperatures between 0°C and reflux, to enhance the efficiency of the chlorination process. vulcanchem.com

Some patented methods also explore alternative starting materials and synthetic routes. For instance, processes have been developed for the synthesis of related compounds like 2,4-dichloropyrimidine-5-carbonyl chloride, which involves the reaction of 2,4-dihydroxypyrimidine with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). ambeed.com The resulting dichlorinated pyrimidinecarbonyl chloride exhibits enhanced electrophilicity due to the presence of two chlorine atoms, making it a highly reactive intermediate for acylation reactions. scbt.com

The table below summarizes some of the patented synthetic approaches for pyrimidinecarbonyl chlorides.

| Patent/Source | Starting Material | Reagents | Key Conditions | Product |

| Benchchem | Pyrimidine-5-carboxylic acid | Thionyl chloride or Oxalyl chloride | Reflux in dichloromethane or chloroform | This compound |

| Ambeed ambeed.com | 2,4-Dihydroxypyrimidine | PCl5, POCl3 | Heating at 115°C | 2,4-Dichloro-5-pyrimidinecarbonyl chloride |

| Google Patents google.com | 2-(2-chlorobenzoyl)-4-trifluoromethyl-5-(2-hydroxyethyl)-6-hydroxypyrimidine | POCl3 | Reflux | 2-(2-chlorobenzoyl)-4-trifluoromethyl-5-(2-chloroethyl)-6-chloropyrimidine |

Intellectual Property in Pharmaceutical and Agrochemical Applications of Derivatives

The versatility of the this compound scaffold has led to a broad spectrum of patents covering its derivatives for pharmaceutical and agrochemical uses. The highly reactive carbonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form a diverse library of amides, esters, and thioesters.

Pharmaceutical Applications:

Patents in the pharmaceutical sector describe pyrimidine-5-carboxamide derivatives with a wide range of biological activities. These include inhibitors of Syk tyrosine kinase, which are useful in treating allergic reactions like bronchial asthma and atopic dermatitis. google.com Other patented derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netbohrium.comrsc.org For example, some pyrimidine (B1678525) derivatives have been investigated as antiplasmodial agents for treating chloroquine-resistant malaria. nih.govacs.org The ability to readily modify the pyrimidine core allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. acs.org

A significant area of pharmaceutical patenting involves the development of pyrimidine derivatives as kinase inhibitors for cancer therapy. vulcanchem.com Furthermore, pyrimidine-based compounds have been patented for the treatment of visceral leishmaniasis, a neglected tropical disease. acs.org The development of these compounds often involves extensive structure-activity relationship (SAR) studies to optimize potency and reduce toxicity. nih.gov

Agrochemical Applications:

In the agrochemical field, patents for derivatives of this compound focus on their use as insecticides, herbicides, and fungicides. google.comgoogle.comgoogle.com Patented pyrimidine derivatives have demonstrated toxicity against a wide variety of insect pests, including aphids, mosquitoes, and spider mites. google.com Herbicidal applications include compounds designed to combat undesired plant growth in various crops. google.com As fungicides, pyrimidine derivatives have shown efficacy against plant pathogenic fungi such as Botryosphaeria dothidea and Pyricularia oryzae. google.comfrontiersin.org The structural diversity achievable from this compound allows for the creation of agrochemicals with specific modes of action and improved environmental profiles. frontiersin.org

The following table highlights some patented applications of this compound derivatives.

| Application Area | Target/Use | Example Compound Class | Patent/Source Reference |

| Pharmaceutical | Syk tyrosine kinase inhibitor (Allergies) | Pyrimidine-5-carboxamide derivatives | EP1054004A1 google.com |

| Antiplasmodial (Malaria) | Vincamine-derived pyrimidine analogues | ACS Omega nih.govacs.org | |

| Visceral Leishmaniasis Treatment | Pyrimidine derivatives | Journal of Medicinal Chemistry acs.org | |

| Anticancer Agents | Pyrimidine derivatives | ResearchGate researchgate.net | |

| Agrochemical | Insecticide/Acaricide | Pyrimidine derivatives | EP0227415A2 google.com |

| Herbicide | Pyrimidine derivatives | WO2010076009A8 google.com | |

| Fungicide | Trifluoromethyl pyrimidine derivatives | Frontiers in Chemistry frontiersin.org |

Emerging Research Opportunities in Pyrimidine-Based Organic Synthesis

The field of pyrimidine-based organic synthesis is continually evolving, with researchers exploring new methodologies to create diverse and complex molecular architectures. A "platform-oriented diversification of scaffolds" (pDOS) strategy is emerging as a powerful approach to expand the chemical space of pyrimidine-containing compounds. acs.org This strategy moves beyond traditional linear or bicyclic structures to create polyheterocycles with enhanced three-dimensional diversity, offering promising avenues for modulating challenging biological targets like protein-protein interactions (PPIs). acs.org

Recent advancements also include the development of novel catalytic systems for pyrimidine synthesis. For example, new DABCO-based ionic liquid catalysts have been shown to be effective for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, offering advantages such as short reaction times and catalyst reusability. oiccpress.com These green chemistry approaches are crucial for the sustainable production of pyrimidine-based compounds.

Furthermore, there is a growing interest in the synthesis of pyrimidine-containing hybrids, where the pyrimidine scaffold is combined with other pharmacologically active moieties to create multifunctional molecules. tandfonline.com This approach has led to the development of novel compounds with enhanced therapeutic potential.

Untapped Potential for Novel Functional Materials and Biological Probes

Beyond its traditional roles in medicine and agriculture, the pyrimidine scaffold holds significant, yet largely untapped, potential in the development of novel functional materials and biological probes.

The unique electronic properties of the pyrimidine ring make it an attractive component for the design of fluorescent probes. acs.org Researchers have demonstrated that pyrimidine moieties can act as recognition units for biologically important molecules like biothiols. acs.org By incorporating pyrimidine into fluorescent dyes such as BODIPY, scientists are creating bifunctional probes that can be used for both biological imaging and therapy. frontiersin.org These probes can target specific cellular components, such as mitochondria and lysosomes, and can be designed to respond to specific biological stimuli, like changes in hydrogen peroxide levels or the presence of nitroreductase in hypoxic cancer cells. researchgate.netbohrium.com

The potential applications of pyrimidine-based compounds in materials science are also beginning to be explored. The ability to form diverse and stable structures makes them candidates for the development of new organic materials with tailored electronic and optical properties. While this area is less developed compared to their pharmaceutical applications, the foundational chemistry of pyrimidine derivatives suggests a promising future for their use in creating advanced materials.

Q & A

Q. How can researchers ethically resolve disputes over conflicting data in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten